molecular formula C9H6Cl2O2S B11754203 (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid

Cat. No.: B11754203
M. Wt: 249.11 g/mol
InChI Key: OQAWURWKJZBNRX-YWEYNIOJSA-N
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Description

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid is an organic compound characterized by the presence of a dichlorophenyl group and a mercaptoacrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid typically involves the reaction of 2,6-dichlorobenzaldehyde with thioglycolic acid under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the mercapto group allows it to interact with thiol-containing enzymes, potentially modulating their activity.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to inhibit specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme dysregulation is a factor.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid involves its interaction with molecular targets such as enzymes. The mercapto group can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(2,6-Dichlorophenyl)-2-mercaptoacrylic acid: Unique due to the presence of both dichlorophenyl and mercaptoacrylic acid moieties.

    2,6-Dichlorophenylacetic acid: Lacks the mercapto group, limiting its reactivity compared to this compound.

    Thioglycolic acid: Contains the mercapto group but lacks the dichlorophenyl moiety, resulting in different chemical properties and applications.

Uniqueness

The combination of the dichlorophenyl group and the mercaptoacrylic acid moiety in this compound provides a unique set of chemical properties that make it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C9H6Cl2O2S

Molecular Weight

249.11 g/mol

IUPAC Name

(Z)-3-(2,6-dichlorophenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C9H6Cl2O2S/c10-6-2-1-3-7(11)5(6)4-8(14)9(12)13/h1-4,14H,(H,12,13)/b8-4-

InChI Key

OQAWURWKJZBNRX-YWEYNIOJSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(/C(=O)O)\S)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C(=O)O)S)Cl

Origin of Product

United States

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